2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate
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Overview
Description
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate is a complex organic compound that features a methoxy group, a thiophene ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate typically involves multiple steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-methoxy-4-formylphenyl acetate with 2-(thiophen-2-yl)acetamide under acidic conditions to form the Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the imino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but lacks the thiophene ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine substitution.
Uniqueness
The presence of the thiophene ring and the acetamido group in 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate distinguishes it from similar compounds, potentially enhancing its biological activity and making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)22-14-6-5-12(8-15(14)21-2)10-17-18-16(20)9-13-4-3-7-23-13/h3-8,10H,9H2,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
JMVHYNHXONPRMN-LICLKQGHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC |
Origin of Product |
United States |
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